molecular formula C20H21N3O2 B4416535 N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide

Cat. No. B4416535
M. Wt: 335.4 g/mol
InChI Key: QFUVQXLVRVNADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide, also known as ABME, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. ABME is a benzimidazole derivative that has been synthesized and studied for its various pharmacological properties.

Mechanism of Action

The mechanism of action of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve glucose tolerance and insulin sensitivity. This compound has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, this compound has some limitations for laboratory experiments. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the study of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide. One potential direction is to further elucidate its mechanism of action and signaling pathways. Another potential direction is to study its effects in human clinical trials for various diseases such as cancer and diabetes. Additionally, the development of novel derivatives of this compound with improved pharmacological properties is an area of future research.

Scientific Research Applications

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-diabetic effects. This compound has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

2-methoxy-N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-13-23-17-11-7-6-10-16(17)22-19(23)14(2)21-20(24)15-9-5-8-12-18(15)25-3/h4-12,14H,1,13H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUVQXLVRVNADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide
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N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide
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N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide
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N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide
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N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide
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N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide

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